(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine
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Overview
Description
(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine is an organic compound that features a phenyl group substituted with a chloro and trifluoromethyl group, as well as an amine group attached to another phenyl ring
Preparation Methods
The synthesis of (4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound features an isocyanate group instead of an amine group and is used in different chemical reactions.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Similar to the isocyanate, but with a thiocyanate group, it has distinct reactivity and applications.
(4-Trifluoromethyl)phenyl)methanamine: Lacks the chloro group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8,13H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFJEXHZEAQRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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